1-(3-bromo-5-fluorophenyl)-N-methylmethanamine
Overview
Description
1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is a chemical compound characterized by a bromine and fluorine atom on a phenyl ring, attached to a methanamine group with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-5-fluorobenzene with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or amide derivatives.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and silver nitrate (AgNO₃) are used for halogen substitution reactions.
Major Products Formed:
Oxidation Products: 1-(3-bromo-5-fluorophenyl)ethanone and 1-(3-bromo-5-fluorophenyl)ethanoic acid.
Reduction Products: 1-(3-bromo-5-fluorophenyl)ethanamine and 1-(3-bromo-5-fluorophenyl)ethanamide.
Substitution Products: 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine and 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is similar to other halogenated phenyl compounds, such as 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine and 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine. These compounds share structural similarities but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine
1-(3-iodo-5-fluorophenyl)-N-methylmethanamine
1-(3-bromo-4-fluorophenyl)-N-methylmethanamine
1-(3-bromo-2-fluorophenyl)-N-methylmethanamine
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERSHBPVGODCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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